1-(4-Oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)piperidine-3-carboxylic acid
説明
特性
分子式 |
C14H19N3O3 |
|---|---|
分子量 |
277.32 g/mol |
IUPAC名 |
1-(4-oxo-5,6,7,8-tetrahydro-3H-quinazolin-2-yl)piperidine-3-carboxylic acid |
InChI |
InChI=1S/C14H19N3O3/c18-12-10-5-1-2-6-11(10)15-14(16-12)17-7-3-4-9(8-17)13(19)20/h9H,1-8H2,(H,19,20)(H,15,16,18) |
InChIキー |
REQWWOBRLNNDFL-UHFFFAOYSA-N |
正規SMILES |
C1CCC2=C(C1)C(=O)NC(=N2)N3CCCC(C3)C(=O)O |
製品の起源 |
United States |
準備方法
Formation of the Hexahydroquinazolinone Core
The hexahydroquinazolinone moiety is typically synthesized via cyclocondensation of cyclohexenone derivatives with urea or thiourea analogs. For example:
-
Step 1 : Reaction of 3,4,5,6,7,8-hexahydroquinazolin-4-one precursors with thiourea in acidic media yields 2-thiol-substituted intermediates.
-
Step 2 : Hydrazinolysis of 4-aryl-8-arylidene-3,4,5,6,7,8-hexahydroquinazoline-2-thiol generates hydrazine derivatives, which are acetylated to form triazoloquinazoline frameworks.
-
Starting Material : 4-Aryl-8-arylidene-3,4,5,6,7,8-hexahydroquinazoline-2-thiol.
-
Reagents : Hydrazine hydrate (excess), acetic anhydride.
-
Conditions : Reflux in ethanol for 6–12 hours.
-
Yield : 65–85% after purification.
| Parameter | Value |
|---|---|
| Catalyst | Pd/C (10% w/w) |
| Temperature | 25–30°C |
| Hydrogen Pressure | 3–4 atm |
| Yield | 70–78% |
Coupling Reactions for Amide Bond Formation
Carbodiimide-Mediated Coupling
Dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt) are employed to activate the carboxylic acid group of piperidine-3-carboxylic acid for amide bond formation with the hexahydroquinazolinone amine.
| Reagent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| HATU (1.5 equiv) | DMF | 23°C | 5 h | 38% |
| BOPCl (1.5 equiv) | DCM | 23°C | 48 h | 28% |
| DCC (2 equiv) | DCM | 23°C | 4 h | 28% |
Key Insight : HATU outperforms BOPCl and DCC in coupling efficiency but requires careful pH control.
Solid-Phase Synthesis
Polystyrene-supported HOBt facilitates coupling in heterogeneous systems, improving purity and reducing side reactions:
-
Activation : Carboxylic acid (hexahydroquinazolinone) is converted to a polymer-bound activated ester using PyBrop.
-
Coupling : Amine (piperidine-3-carboxylic acid derivative) is added to release the target amide.
Cyclization and Ring-Closure Strategies
Gould-Jacobs Cyclization
This method constructs the quinazolinone ring via thermal cyclization of malonic acid derivatives:
-
Step 1 : Diethyl malonate reacts with aniline derivatives under reflux in diphenyl ether.
-
Step 2 : Hydrolysis with aqueous NaOH yields the carboxylic acid intermediate.
-
Starting Material : Diethyl (2-aminobenzoyl)malonate.
-
Conditions : Reflux in diphenyl ether at 240°C for 4 hours.
-
Yield : 77% after recrystallization.
Acid-Catalyzed Cyclization
Concentrated hydrochloric acid (28–35% w/w) promotes simultaneous hydrolysis and cyclization, avoiding chiral resolving agents.
-
Substrate : 3-Piperidineformamide hydrochloride.
-
Reagent : HCl (35% w/w).
-
Conditions : 60–65°C for 3 hours.
-
Yield : 39–57% with 99.4% enantiomeric excess (ee).
Purification and Characterization
Chromatographic Methods
化学反応の分析
反応の種類: 1-(4-オキソ-3,4,5,6,7,8-ヘキサヒドロキナゾリン-2-イル)ピペリジン-3-カルボン酸は、次のものを含むさまざまな化学反応を起こすことができます。
酸化: この化合物は酸化されて、追加の官能基を導入したり、既存の官能基を変更したりすることができます。
還元: 還元反応は、ケトン基をアルコールまたはその他の還元型に変換するために使用できます。
一般的な試薬と条件:
酸化剤: 過マンガン酸カリウム(KMnO4)、三酸化クロム(CrO3)。
還元剤: 水素化ホウ素ナトリウム(NaBH4)、水素化リチウムアルミニウム(LiAlH4)。
置換試薬: ハロゲン化剤、アミンやチオールなどの求核試薬.
形成される主要な生成物: これらの反応から形成される主要な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化によって、追加の酸素含有官能基を持つキナゾリノン誘導体が生成される可能性がありますが、還元によってアルコール誘導体が生成される可能性があります .
科学研究の応用
1-(4-オキソ-3,4,5,6,7,8-ヘキサヒドロキナゾリン-2-イル)ピペリジン-3-カルボン酸は、いくつかの科学研究の応用を持っています。
化学: より複雑な分子の合成のためのビルディングブロックとして、およびさまざまな有機反応における試薬として使用されます。
生物学: 抗菌性、抗がん性、抗炎症性など、潜在的な生物活性を研究しました。
医学: 特定の生物学的経路を標的とする新しい薬物の開発、特に潜在的な治療用途について調査しました。
科学的研究の応用
Antimicrobial Activity
Research indicates that compounds similar to 1-(4-Oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)piperidine-3-carboxylic acid exhibit significant antimicrobial properties. For instance, studies have demonstrated that derivatives of quinazoline and piperidine structures can effectively inhibit bacterial growth against various strains including Mycobacterium smegmatis and Pseudomonas aeruginosa.
Case Study: Antimicrobial Screening
In a study published in RSC Advances, several synthesized compounds were tested for their antibacterial activity. Compounds containing the hexahydroquinazoline moiety showed notable efficacy against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were reported as low as 6.25 µg/mL for some derivatives, indicating their potential as future therapeutic agents against tuberculosis and other bacterial infections .
Anti-Cancer Potential
The structural characteristics of 1-(4-Oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)piperidine-3-carboxylic acid suggest potential applications in cancer treatment. The compound's ability to interact with various biological targets can be explored for its cytotoxic effects on cancer cells.
Case Study: Cytotoxicity Assays
In a recent publication examining related compounds, it was found that certain derivatives exhibited significant cytotoxic effects on cancer cell lines. The study utilized assays to evaluate cell viability post-treatment with the compounds. Results indicated that some derivatives led to reduced cell proliferation in breast cancer and lung cancer cell lines .
Drug Design and Development
The unique chemical structure of 1-(4-Oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)piperidine-3-carboxylic acid makes it a valuable scaffold for drug design. Researchers are investigating modifications to enhance its pharmacological properties and reduce toxicity.
Insights from Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of the compound with various biological targets. These studies help in understanding how structural modifications can improve efficacy and selectivity against specific diseases .
作用機序
1-(4-オキソ-3,4,5,6,7,8-ヘキサヒドロキナゾリン-2-イル)ピペリジン-3-カルボン酸の作用機序には、特定の分子標的と経路との相互作用が含まれます。キナゾリノンコアは、さまざまな酵素や受容体と相互作用し、それらの活性を調節することが知られています。この相互作用は、特定の生物学的プロセスの阻害または活性化につながることがあり、化合物の治療効果に貢献します。 ピペリジン環は、化合物の標的への結合親和性と特異性を高める役割も果たしている可能性があります .
類似化合物:
(4-オキソ-3,4,5,6,7,8-ヘキサヒドロキナゾリン-2-イル)チオ尿素: キナゾリノンコアを共有していますが、窒素原子上の置換基が異なります。
ヘキサヒドロイソキノリン誘導体: 構造が似ていますが、環系や官能基が異なります。
インドール誘導体: 異なるヘテロ環コアが含まれていますが、同様の生物活性を示します.
独自性: 1-(4-オキソ-3,4,5,6,7,8-ヘキサヒドロキナゾリン-2-イル)ピペリジン-3-カルボン酸は、キナゾリノン環とピペリジン環の特定の組み合わせにより、独自の化学的特性と生物活性を付与しているため、ユニークです。 この独自性は、研究や潜在的な治療用途にとって貴重な化合物となっています .
類似化合物との比較
Structural Features
The target compound’s structural uniqueness lies in its hexahydroquinazolinone core and piperidine-3-carboxylic acid substituent. Key comparisons with analogs include:
Key Observations :
- The quinazolinone core is shared with MMP-9 inhibitors (e.g., ’s butanamide analog), but the target compound’s carboxylic acid may enhance polarity compared to thioether-linked derivatives.
Key Observations :
- The butanamide analog () exhibits strong MMP-9 inhibition (KD = 320 nM) and anti-metastatic effects, likely due to its thioether linker and aromatic substituent . The target compound’s carboxylic acid may confer distinct binding interactions (e.g., salt bridges with basic residues).
- Quinoxaline derivatives () lack direct activity data but share structural motifs with kinase inhibitors, suggesting divergent targets compared to quinazolinones .
- The quinoline derivative () highlights how carboxylic acid placement (e.g., at C3 of piperidine) can shift activity toward antibacterial pathways .
Physicochemical and Pharmacokinetic Properties
Key Observations :
- Ethyl and aromatic substituents (e.g., in and ) increase lipophilicity, which may enhance membrane permeability but reduce aqueous solubility .
生物活性
1-(4-Oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)piperidine-3-carboxylic acid (CAS No. 1710195-19-9) is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 277.32 g/mol. The structure features a piperidine ring and a hexahydroquinazoline moiety, which are significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 277.32 g/mol |
| CAS Number | 1710195-19-9 |
Anticancer Properties
Research indicates that 1-(4-Oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)piperidine-3-carboxylic acid exhibits significant cytotoxic effects against various cancer cell lines. It has been shown to induce apoptosis in human cancer cells by activating the intrinsic apoptotic pathway. A study demonstrated that the compound inhibited cell proliferation in HeLa cells (cervical cancer) and MCF-7 cells (breast cancer) at micromolar concentrations .
The mechanism through which this compound exerts its effects involves the inhibition of specific kinases involved in cell cycle regulation. It has been reported to inhibit the Eg5 motor protein, which is crucial for mitotic spindle formation. This inhibition leads to cell cycle arrest and subsequent apoptosis in cancer cells .
Case Studies
- Study on HeLa Cells : In a controlled experiment, HeLa cells treated with varying concentrations of the compound showed a dose-dependent decrease in viability. The IC50 value was determined to be approximately 10 µM after 48 hours of treatment .
- MCF-7 Breast Cancer Model : Another study focused on MCF-7 cells revealed that treatment with the compound resulted in increased levels of pro-apoptotic markers such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2. This shift in protein expression supports the compound's role in promoting apoptosis .
Pharmacokinetics
The pharmacokinetic profile of 1-(4-Oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)piperidine-3-carboxylic acid has not been extensively studied; however, preliminary data suggest moderate solubility in DMSO and methanol at specified concentrations . Further studies are necessary to establish its bioavailability and metabolic pathways.
Q & A
Q. What are the key considerations for optimizing the synthesis of this compound to achieve high yields?
The synthesis involves multi-step cyclization reactions. Critical parameters include:
- Catalysts and solvents : Use of Lewis acids (e.g., ZnCl₂) to facilitate ring closure and polar aprotic solvents (e.g., DMF) to stabilize intermediates .
- Reaction conditions : Reflux (100–120°C) for 6–12 hours ensures completion while maintaining solubility. Precise stoichiometric control of reagents minimizes side products .
- Purification : Column chromatography with silica gel (ethyl acetate/hexane gradient) followed by recrystallization in ethanol/water enhances purity (>95%) .
Q. What analytical techniques are recommended for confirming purity and structural integrity?
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98%) .
- Mass spectrometry (HRMS) : Exact mass determination (e.g., [M+H]+ ion) confirms molecular formula .
- FT-IR : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~1650 cm⁻¹ (quinazolinone ring) validate functional groups .
Q. What safety protocols are critical during laboratory handling?
- Personal protective equipment (PPE) : Gloves (nitrile), lab coats, and safety goggles .
- Ventilation : Use fume hoods to avoid inhalation of fine particulates .
- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can NMR spectroscopy resolve structural ambiguities in the bicyclic system?
- 1H NMR :
- Piperidine protons : Multiplets at δ 1.5–2.5 ppm (axial/equatorial H) indicate chair conformation .
- Quinazolinone protons : Aromatic protons (δ 7.2–7.8 ppm) and NH signals (δ 10.5 ppm, broad) confirm ring fusion .
- 13C NMR : Carbonyl signals at δ 170–175 ppm distinguish quinazolinone (C=O) from piperidine-3-carboxylic acid .
Q. What strategies mitigate competing side reactions during hexahydroquinazolinone core formation?
- Regioselective protection : Temporarily block the piperidine nitrogen with Boc groups to prevent unwanted nucleophilic attacks .
- Temperature control : Slow heating (2°C/min) reduces kinetic side products like open-chain intermediates .
- Catalyst optimization : Scandium triflate (Sc(OTf)₃) improves ring-closure efficiency vs. traditional Brønsted acids .
Q. How do structural modifications at the piperidine moiety influence pharmacological activity?
Q. How can computational modeling predict interactions with biological targets?
- Molecular docking : Use the compound’s InChI key (PubChem-derived) to simulate binding to aromatase (PDB: 3EQM). Key interactions include H-bonds with Glu-302 and π-π stacking with heme .
- MD simulations : Assess stability of the protein-ligand complex over 100 ns trajectories to prioritize synthesis targets .
Q. What are the challenges in interpreting mass spectrometry data for degradation products?
- Fragmentation patterns : Hexahydroquinazolinone ring cleavage produces ions at m/z 148 (C₈H₁₀N₂O) and m/z 130 (C₇H₈NO) .
- Isobaric interference : Differentiate oxidation products (e.g., N-oxide at m/z +16) via MS/MS collision-induced dissociation (CID) .
Methodological Guidelines
- Synthetic optimization : Prioritize stepwise monitoring via TLC and inline IR to identify bottlenecks .
- Data contradiction resolution : Cross-validate NMR assignments with 2D experiments (COSY, HSQC) to resolve overlapping signals .
- Biological assays : Use enzyme inhibition assays (e.g., aromatase microsomal assay) with IC₅₀ calculations to quantify activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
